molecular formula C13H11ClN2O3 B6392022 2-Amino-5-(4-chloro-2-methoxyphenyl)pyridine-4-carboxylic acid CAS No. 1262006-96-1

2-Amino-5-(4-chloro-2-methoxyphenyl)pyridine-4-carboxylic acid

Cat. No.: B6392022
CAS No.: 1262006-96-1
M. Wt: 278.69 g/mol
InChI Key: FEQHCFMFSMOQCV-UHFFFAOYSA-N
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Description

2-Amino-5-(4-chloro-2-methoxyphenyl)pyridine-4-carboxylic acid is an organic compound that belongs to the class of pyridine carboxylic acids This compound is characterized by the presence of an amino group at the second position, a chloro group at the fourth position, and a methoxy group at the second position of the phenyl ring attached to the pyridine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-5-(4-chloro-2-methoxyphenyl)pyridine-4-carboxylic acid typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the pyridine core, followed by the introduction of the amino, chloro, and methoxy groups through various substitution reactions. The reaction conditions often involve the use of solvents like dimethylformamide and catalysts such as palladium or copper complexes to facilitate the substitution reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. The choice of reagents, catalysts, and solvents is critical to achieving the desired product quality and minimizing environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-Amino-5-(4-chloro-2-methoxyphenyl)pyridine-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives under strong oxidizing conditions.

    Reduction: The chloro group can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous conditions.

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

Major Products

    Oxidation: Nitro derivatives of the compound.

    Reduction: Dechlorinated derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-Amino-5-(4-chloro-2-methoxyphenyl)pyridine-4-carboxylic acid has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications in drug development.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Amino-5-(4-chloro-2-methoxyphenyl)pyridine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological macromolecules, while the chloro and methoxy groups can influence the compound’s lipophilicity and membrane permeability. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-5-(4-chloro-2-methylphenyl)pyridine-4-carboxylic acid
  • 2-Amino-5-(4-chloro-2-ethylphenyl)pyridine-4-carboxylic acid
  • 2-Amino-5-(4-chloro-2-propylphenyl)pyridine-4-carboxylic acid

Uniqueness

2-Amino-5-(4-chloro-2-methoxyphenyl)pyridine-4-carboxylic acid is unique due to the presence of the methoxy group, which can significantly influence its chemical reactivity and biological activity compared to similar compounds with different substituents. The methoxy group can enhance the compound’s solubility and stability, making it a valuable candidate for various applications.

Properties

IUPAC Name

2-amino-5-(4-chloro-2-methoxyphenyl)pyridine-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11ClN2O3/c1-19-11-4-7(14)2-3-8(11)10-6-16-12(15)5-9(10)13(17)18/h2-6H,1H3,(H2,15,16)(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEQHCFMFSMOQCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)Cl)C2=CN=C(C=C2C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30687944
Record name 2-Amino-5-(4-chloro-2-methoxyphenyl)pyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30687944
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1262006-96-1
Record name 2-Amino-5-(4-chloro-2-methoxyphenyl)pyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30687944
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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